molecular formula C12H12N2O3 B3030456 Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate CAS No. 908802-68-6

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate

Cat. No. B3030456
CAS RN: 908802-68-6
M. Wt: 232.23 g/mol
InChI Key: UEUPNCATSZRUAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl isoxazole carboxylate derivatives involves various chemical reactions and pathways. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate undergoes photolysis in the presence of amines and alcohols, suggesting two competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . Additionally, the synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate is achieved using trisodium citrate dihydrate as an eco-friendly catalyst, demonstrating the potential for green chemistry approaches in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structures of ethyl isoxazole carboxylate derivatives are characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . Similarly, the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives are determined, showing intramolecular N-H...O bonds and intermolecular N-H...O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of ethyl isoxazole carboxylate derivatives is explored through various reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate undergoes diazotization and coupling with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with structures elucidated and mechanisms discussed . Moreover, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl isoxazole carboxylate derivatives are characterized by various analytical techniques. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is characterized by elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction, providing comprehensive information about its stability and structure . These studies contribute to a better understanding of the properties of these compounds, which is essential for their potential applications in pharmaceuticals and other industries.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, closely related to Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate, have been studied for their chemical properties, especially focusing on their synthesis from isoxazol-5(2H)-ones. These compounds can be N-acylated by various phthalimidylamino acids in the presence of carbodiimides, and when irradiated in acetone, they smoothly form 2-aminoalkyloxazole-5-carboxylates (Cox, Prager, Svensson, & Taylor, 2003).

Applications in Materials Science

  • In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors for mild steel, useful in industrial pickling processes. Studies have shown that these compounds can exhibit high efficiency in protecting steel from corrosion, with some derivatives displaying up to 98.8% efficiency at certain concentrations (Dohare, Ansari, Quraishi, & Obot, 2017).

Chemical Synthesis and Reactions

  • Research has been conducted on the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog. This process occurs cleanly at the C-5 methyl group with 5,5-dimethyl-1,3-dioxanyl as a directing group. The derivatives were transformed selectively into homologated methyl esters after deprotection (Zhou & Natale, 1998).

Polymorphic and Solvate Structures

  • Studies on polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue, related to this compound, have revealed insights into their molecular conformations. These studies help understand how these derivatives interact with solvent molecules and undergo structural changes like ring cleavage in certain conditions (Salorinne, Lahtinen, Marjomäki, & Häkkinen, 2014).

properties

IUPAC Name

ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPNCATSZRUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695999
Record name Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

908802-68-6
Record name Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the compound of step 1 (1.0 g; 3.8 mmol) and NH4Cl (0.61 g; 11.4 mmol) in EtOH (30 ml), THF (20 ml) and water (5.0 ml), was added iron powder (0.5 g, 8.9 mmol) under vigorous stirring. The resulting reaction mixture was heated at 80° C. under stirring for 3 hours. The reaction mixture was cooled to 25° C. and filtered through celite and washed with EtOH. The filtrate was concentrated and basified with NaHCO3. The oil separated was extracted with dichloromethane (3×20 ml). The dichloromethane layer was washed with water (2×10 ml) and dried over anhydrous Na2SO4. The solvent was evaporated, and the residue was purified by flash chromatography with EtOAc: light petroleum (1:1) to give the title compound of step 2 (0.67 g; 75%). Mass (ES−), 231 (M−1); 1H NMR (DMSO-d6) δ: 1.31 (t, 3H), 4.36 (q, 2H), 5.64 (s, 2H), 6.61 (d, 2H), 7.60 (d, 2H), 7.66 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate
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